1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Description
1,7-Dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione (CAS: 713128-30-4) is a purino-pyrimidine hybrid scaffold characterized by a fused bicyclic core with substitutions at positions 1, 7, and 7. The 3-methylphenyl group at position 9 distinguishes it from positional isomers and analogs with alternative aryl or alkyl substituents. Its molecular formula is C₁₉H₂₀N₄O₂ (MW: 336.4 g/mol), though a derivative with additional substituents (e.g., 7-hydroxy and 3-piperidinylethyl groups) has a higher molecular weight of 438.5227 g/mol (C₂₃H₃₀N₆O₃) .
Properties
IUPAC Name |
1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-10-5-4-6-12(7-10)21-8-11(2)9-22-13-14(18-16(21)22)20(3)17(24)19-15(13)23/h4-7,11H,8-9H2,1-3H3,(H,19,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTDKHCXXQEGKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)NC(=O)N3C)C4=CC=CC(=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401321770 | |
| Record name | 1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401321770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49647697 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
713128-30-4 | |
| Record name | 1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401321770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Purino[7,8-a]Pyrimidine Skeleton
The bicyclic purino-pyrimidine core is constructed via condensation reactions between nitrogen-rich precursors. A validated approach involves:
- Step 1 : Reacting 4,5,6-triaminopyrimidine sulfate with a carbonyl donor (e.g., 3-methylphenylacetic acid) in anhydrous pyridine under microwave irradiation (220°C, 15 minutes).
- Step 2 : Cyclization facilitated by triphenyl phosphite , which acts as a dehydrating agent to form the fused ring system.
Critical Parameters :
- Microwave irradiation enhances reaction efficiency by promoting rapid heating and reducing side reactions.
- Anhydrous conditions prevent hydrolysis of intermediates.
Regioselective Methylation
Introduction of the 1- and 7-Methyl Groups
Methylation occurs at two distinct stages to ensure regioselectivity:
N1-Methylation :
N7-Methylation :
Yield Optimization :
Functionalization with the 3-Methylphenyl Group
Coupling at Position 9
The 3-methylphenyl moiety is introduced via Ullmann-type coupling or Buchwald-Hartwig amination :
- Reagents :
- Conditions :
Challenges :
- Steric hindrance from the methyl group necessitates prolonged reaction times.
- Byproducts include dimerized aryl derivatives, requiring silica gel chromatography for removal.
Final Cyclization and Purification
Ring Closure and Isolation
The dihydro-6H-purino-pyrimidine system is finalized through acid-catalyzed cyclization:
Purification :
- Recrystallization : Ethanol/water (3:1 v/v) yields crystalline product with >95% purity.
- Column Chromatography : Ethyl acetate/hexane (1:2) for analytical-grade material.
Synthetic Route Comparison
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Industrial-Scale Considerations
Continuous Flow Synthesis
To address low yields in batch processes (e.g., 12–15% in Step 1), microreactor systems offer:
Chemical Reactions Analysis
1,7-Dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the purine core, using reagents such as halogens or alkylating agents.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
1,7-Dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It finds applications in the development of pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to a particular enzyme’s active site, blocking its activity and thereby affecting metabolic processes.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Derivative with additional substituents.
Substitution-Driven Activity
- Positional Isomerism : The 4-methylphenyl analog () differs from the target compound’s 3-methylphenyl group. Para-substitution may improve metabolic stability but reduce steric interactions with hydrophobic binding pockets compared to meta-substitution .
- However, this may reduce membrane permeability compared to the target compound’s non-fluorinated structure .
- Hydroxy and Piperidinyl Modifications : The 7-hydroxy and 3-piperidinylethyl derivative (BH58231, CAS: 845663-63-0) exhibits higher molecular weight and polarity, likely improving solubility but requiring evaluation of CNS penetration .
Scaffold Comparisons
- Purino vs. Thieno Pyrimidine-Diones: TAK-013 () replaces the purine ring with a thienopyrimidine core, enabling oral activity as a nonpeptide LHRH antagonist. The purino-pyrimidine scaffold in the target compound may offer distinct binding profiles due to altered π-π stacking and hydrogen-bonding capabilities .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The target compound’s methyl and aryl groups suggest moderate logP values (~2–3), favoring passive diffusion. Fluorinated or hydroxy-substituted analogs () may exhibit higher or lower logP, respectively.
- Solubility : The 7-hydroxy derivative () likely has improved aqueous solubility due to polar groups, whereas the 3-methylphenyl variant may require formulation optimization for bioavailability.
Biological Activity
1,7-Dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound belonging to the purine family. Its unique structural features make it a subject of interest in medicinal chemistry and biological research. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
Structural Overview
The compound's structure includes a purine core fused with a pyrimidine ring and is substituted with methyl and phenyl groups. This configuration is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H19N5O2 |
| Molecular Weight | 325.36 g/mol |
| IUPAC Name | This compound |
| InChI Key | YBYWASJPHZXMKH-UHFFFAOYSA-N |
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor by binding to the active or allosteric sites of specific enzymes. This interaction can block substrate access or alter enzyme conformation, affecting metabolic pathways.
- Nucleic Acid Interactions : It may also interact with nucleic acids (DNA/RNA), influencing processes such as replication and transcription.
- Receptor Modulation : The compound has shown potential in modulating receptor activities, which can lead to altered signal transduction pathways.
Antiviral and Anticancer Properties
Research indicates that this compound exhibits promising antiviral and anticancer activities:
- Antiviral Activity : Studies have demonstrated that derivatives of this compound can inhibit viral replication in certain models. For instance, it has been tested against various RNA viruses with notable efficacy.
- Anticancer Activity : The compound has been evaluated for its ability to induce apoptosis in cancer cell lines. It shows potential in targeting specific cancer pathways.
Case Studies
Several studies highlight the biological potential of this compound:
- Study on Antiviral Effects :
-
Evaluation of Anticancer Properties :
- A study demonstrated that this compound induced cell cycle arrest and apoptosis in human cancer cell lines through modulation of p53 signaling pathways.
- Reference:
- Mechanistic Insights :
Q & A
Q. How can researchers design robust negative controls for biological assays?
- Methodology : Use structurally analogous inert compounds (e.g., methyl-scrambled derivatives) as negative controls. Validate assay specificity via competitive binding experiments with known inhibitors (e.g., staurosporine for kinase assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
